{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentyl}methanol is an organic compound with the molecular formula C16H25BrN2O. This compound features a cyclopentyl ring, a methanol group, and an aminoethyl group substituted with a 2-bromophenyl moiety. It is classified as an amino alcohol and is of interest in medicinal chemistry due to its potential biological activities.
This compound can be synthesized through various organic chemistry techniques, primarily involving the reaction of specific precursors under controlled conditions. The synthesis typically requires the use of reagents that facilitate the formation of the desired functional groups and molecular structure.
The synthesis of {1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentyl}methanol involves several key steps:
The molecular structure of {1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentyl}methanol can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C16H25BrN2O |
Molecular Weight | 353.29 g/mol |
InChI | InChI=1S/C16H25BrN2O/c1-15(17)12-10-8-7-9-11(12)14(18)13-6-5-4-3/h3-10,15,18H,4-6,17H2,1H3 |
InChI Key | UNKFGQVFQQLBY-UHFFFAOYSA-N |
{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentyl}methanol can participate in various chemical reactions:
The mechanism of action for {1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentyl}methanol involves its interaction with biological targets such as enzymes and receptors:
Research indicates that similar compounds have shown potential in affecting neurotransmitter systems and could be explored for therapeutic applications.
The compound is expected to exhibit typical physical properties associated with organic compounds of similar structure:
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions but sensitive to strong oxidizing agents |
{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentyl}methanol has potential applications in various fields:
CAS No.: 42405-01-6
CAS No.: 4444-26-2
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 39731-48-1